2-Amino-3-{[(naphthalen-1-yl)methyl]amino}but-2-enedinitrile
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Overview
Description
2-Amino-3-{[(naphthalen-1-yl)methyl]amino}but-2-enedinitrile is an organic compound that features a naphthalene ring attached to an amino group and a butenedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-{[(naphthalen-1-yl)methyl]amino}but-2-enedinitrile typically involves multi-step organic reactions. One common method involves the reaction of naphthalen-1-ylmethylamine with but-2-enedinitrile under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-{[(naphthalen-1-yl)methyl]amino}but-2-enedinitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Naphthalen-1-ylmethylamine derivatives.
Reduction: Reduced forms of the but-2-enedinitrile moiety.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
2-Amino-3-{[(naphthalen-1-yl)methyl]amino}but-2-enedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-{[(naphthalen-1-yl)methyl]amino}but-2-enedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The naphthalene ring plays a crucial role in the binding affinity and specificity of the compound. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-ylmethylamine: Shares the naphthalene ring and amino group but lacks the but-2-enedinitrile moiety.
But-2-enedinitrile: Contains the but-2-enedinitrile moiety but lacks the naphthalene ring.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a naphthalene ring and a triazole moiety, showing different reactivity and applications.
Uniqueness
2-Amino-3-{[(naphthalen-1-yl)methyl]amino}but-2-enedinitrile is unique due to the combination of the naphthalene ring and the but-2-enedinitrile moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
56520-88-8 |
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Molecular Formula |
C15H12N4 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-amino-3-(naphthalen-1-ylmethylamino)but-2-enedinitrile |
InChI |
InChI=1S/C15H12N4/c16-8-14(18)15(9-17)19-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7,19H,10,18H2 |
InChI Key |
SNZKKDXPBNZSTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=C(C#N)N)C#N |
Origin of Product |
United States |
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